molecular formula C10H14O3 B1631217 Tiglic Anhydride CAS No. 14316-68-8

Tiglic Anhydride

Cat. No.: B1631217
CAS No.: 14316-68-8
M. Wt: 182.22 g/mol
InChI Key: LIHLSLRANKCHLV-KQQUZDAGSA-N
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Description

Tiglic Anhydride, also known as 2-Methyl-2-Butenoic Anhydride, is an organic anhydride with the molecular formula of C10H14O3. It is a volatile, crystalline solid with a distinctive, sweet odor .


Synthesis Analysis

The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution . The synthesis of this compound represents a significant development in the field of organic chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C10H14O3 . Its structure was determined and analyzed based on X-ray diffraction measurement .


Chemical Reactions Analysis

The new compound was characterized in terms of infrared absorption, thermal, and magnetic properties . The antiferromagnetic coupling of copper ions was found .


Physical and Chemical Properties Analysis

This compound has a boiling point of 256-258 °C and a density of 1.03 . Its refractive index ranges from 1.4800 to 1.4830 .

Scientific Research Applications

Biosynthesis in Carabid Beetles

Tiglic acid, along with 2-methylbutyric and ethacrylic acids, is biosynthesized in carabid beetles. Research demonstrates that tiglic acid is synthesized from isoleucine via 2-methylbutyric acid in the beetle Pterostichus californicus. This process involves a primary kinetic isotope effect in the dehydrogenation of 2-methylbutyric acid (Attygalle, Wu, & Will, 2007).

Reduction of β-Ketoesters

Tiglic acid can be produced by the reduction of β-ketoesters with calcium borohydride. This process involves transforming β-keto esters into their corresponding hydroxy acids, which are then identified as α, β-unsaturated acids by dehydration (Masanao, Miyano, & Tomita, 1956).

Chemical Reactions on Crystals

Reactions performed at a single face of a crystal, such as the cis-dihydroxylation of tiglic acid, can produce enantiomerically enriched products from non-chiral crystals. This process, demonstrated on tiglic acid using osmium tetraoxide, highlights the potential of crystal face-specific reactions for asymmetric synthesis (Chenchaiah, Holland, Muñoz, & Richardson, 1986).

Catalysis and Hydrogenation

Research on the enantiodifferentiation in hydrogenation of alkenoic acids has used tiglic acid as a test reaction. This study reveals insights into the mechanism of enantiodifferentiation and the role of cinchonidine in the hydrogenation process (Borszéky, Bürgi, Zhaohui, Mallát, & Baiker, 1999).

Functionalized Building Blocks

Tiglic acid has been used to create functionalized building blocks for chemical synthesis. For instance, 4-hydroxy tiglic acid was converted to 1,2-hydroperoxyalcohol by photooxygenation in deuterated solvents, enabling the synthesis of water-soluble trioxanes (Griesbeck, Schlundt, & Neudörfl, 2013).

Enantioselective Synthesis

Enantioselective synthesis using chiral ruthenium complexes has been explored with tiglic acid. The study investigates the factors affecting stereoselectivity in the hydrogenation of tiglic acid, revealing insights into asymmetric synthesis (Matteoli, Menchi, Frediani, Bianchi, & Piacenti, 1985).

Biosourced Polymers

Research on biosourced polymers has explored the incorporation of tiglic acid esters, like 2-(methacryloyloxy)ethyl tiglate (MAET), into well-defined polymers. This highlights the potential of tiglic acid derivatives in green chemistry and materials science (Kassi & Patrickios, 2010).

Alkaloid Biosynthesis

The biosynthesis of tigloyl esters in plants like Datura has been studied, revealing the metabolic pathways and origins of tiglic acid in plant species (Evans & Woolley, 1965).

Mechanism of Action

Carboxylic acid derivatives, such as Tiglic Anhydride, are a group of functional groups whose chemistry is closely related. The main difference is the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .

Safety and Hazards

Tiglic Anhydride can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to wear suitable protective equipment, prevent the generation of vapour or mist, and wash hands and face thoroughly after handling .

Future Directions

Tiglic Anhydride and its derivatives are important flavoring agents and fragrance additives. They also exhibit potential anti-inflammatory and antiproliferative activity . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.

Properties

IUPAC Name

[(E)-2-methylbut-2-enoyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHLSLRANKCHLV-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC(=O)/C(=C/C)/C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14316-68-8
Record name Tiglic Anhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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